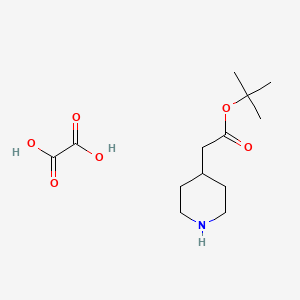

tert-Butyl 2-(piperidin-4-yl)acetate oxalate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-piperidin-4-ylacetate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.C2H2O4/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCVMBFZUZHSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate Oxalate

This guide provides a comprehensive technical overview of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, a crucial building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, application, and handling. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile chemical entity.

Core Identity and Strategic Importance

Tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS No. 1360438-13-6) is the oxalate salt of the tert-butyl ester of 4-piperidineacetic acid.[1] Its structure combines a secondary amine within a piperidine ring and a protected carboxylic acid moiety, making it a bifunctional building block of significant interest. The oxalate salt form is often preferred to enhance the stability and crystallinity of the parent amine, facilitating easier handling and purification compared to the free base.[2]

The primary strategic value of this compound lies in its application as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] This molecule provides a piperidine-based scaffold, a common motif in E3 ligase ligands, with a convenient acetate "handle" for extending the linker chain.

Key Chemical Properties

A summary of the essential chemical data for tert-Butyl 2-(piperidin-4-yl)acetate oxalate is presented below.

| Property | Value | Source(s) |

| CAS Number | 1360438-13-6 | [1][3] |

| Molecular Formula | C₁₃H₂₃NO₆ | [3] |

| Molecular Weight | 289.33 g/mol | [1][3] |

| SMILES | O=C(OC(C)(C)C)CC1CCNCC1.O=C(O)C(O)=O | [1][4] |

| Parent Compound | tert-Butyl 2-(piperidin-4-yl)acetate | [5] |

| Parent MW | 199.29 g/mol | [5] |

| Typical Purity | ≥95% | [4][6] |

| Storage | 2-8°C, Sealed in dry conditions | [1][4] |

Structural Dissection

The utility of this molecule can be understood by examining its constituent parts. The diagram below illustrates the key functional regions and their roles in chemical synthesis.

Synthesis and Purification Strategy

While tert-Butyl 2-(piperidin-4-yl)acetate oxalate is commercially available, understanding its synthesis is crucial for troubleshooting and for the development of novel analogues. A robust synthesis must be scalable and yield a product of high purity.[7] The following represents a logical and field-proven approach derived from standard organic chemistry principles for similar piperidine structures.[8][9]

Retrosynthetic Analysis & Proposed Workflow

The synthesis logically begins from a commercially available, N-protected 4-oxopiperidine. The N-Boc (tert-butoxycarbonyl) group is an ideal protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.

Detailed Experimental Protocol

This protocol is a representative, scalable method. Researchers should perform their own optimization.

Step 1: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

-

Causality: The Wittig or Horner-Wadsworth-Emmons reaction is a highly reliable method for converting a ketone into an alkene with concomitant formation of a carbon-carbon bond. This step efficiently installs the required acetate side chain.

-

To a stirred, cooled (0 °C) suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-oxopiperidine (1.0 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the unsaturated ester intermediate.

Step 2: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate

-

Causality: Catalytic hydrogenation is the standard method for reducing a non-aromatic carbon-carbon double bond. It is clean, high-yielding, and avoids harsh reagents that could compromise the ester or Boc groups.

-

Dissolve the product from Step 1 in ethanol or methanol in a suitable pressure vessel.

-

Add a catalytic amount of Palladium on carbon (10% w/w, ~1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction for the disappearance of starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for the next step.

Step 3: Synthesis of tert-Butyl 2-(piperidin-4-yl)acetate (Free Base)

-

Causality: The Boc protecting group is specifically designed to be labile to acid. Trifluoroacetic acid (TFA) in a chlorinated solvent is highly effective for rapid and clean deprotection at room temperature.

-

Dissolve the product from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the free base, which should be used promptly in the next step.

Step 4: Formation of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate

-

Causality: Salt formation is an acid-base reaction. Using oxalic acid provides a stable, crystalline solid that is easily isolated by filtration, which is a significant advantage for purification and long-term storage.[2][10]

-

Dissolve the free base from Step 3 in a suitable solvent, such as isopropanol or ethyl acetate.

-

In a separate flask, dissolve oxalic acid (1.0-1.1 eq.) in the same solvent, heating gently if necessary.

-

Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.

-

A precipitate will typically form either immediately or upon cooling. Stir the resulting slurry for 1-2 hours, then cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry under vacuum to yield the final product.

Core Application in PROTAC Development

The title compound is a valuable building block for constructing PROTACs. Its piperidine nitrogen serves as a nucleophilic handle for conjugation, while the tert-butyl ester can be hydrolyzed to a carboxylic acid for further coupling.

Role as a PROTAC Linker

In a PROTAC, the linker module is critical. It connects the ligand that binds the target protein to the ligand that engages an E3 ligase (e.g., VHL or Cereblon). The length, rigidity, and chemical nature of the linker dictate the geometry of the ternary complex (Target-PROTAC-Ligase) and, consequently, the efficiency of protein degradation. This piperidine-based unit provides a common structural motif found in ligands for E3 ligases like Cereblon, offering a validated starting point for linker synthesis.

Protocol: Amide Bond Formation

This protocol describes the coupling of the piperidine nitrogen to a molecule containing a carboxylic acid, a fundamental step in extending the linker.

-

Self-Validation & Causality: This protocol uses standard, well-characterized peptide coupling reagents like HATU. The inclusion of a non-nucleophilic base (DIPEA) is critical to neutralize the reaction mixture without competing in the coupling. Reaction completion is verified by LC-MS, ensuring the desired product has formed before proceeding to workup and purification.

-

Prepare the Free Base: Suspend tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.1 eq.) in DCM. Add aqueous sodium bicarbonate solution and stir until the solid dissolves. Separate the organic layer, dry it over sodium sulfate, and use the solution directly.

-

Activate the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid coupling partner (1.0 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Stir at room temperature for 15-30 minutes.

-

Coupling Reaction: Add the DCM solution of the free base (from step 1) to the activated carboxylic acid mixture.

-

Monitor: Stir the reaction at room temperature for 2-12 hours. Monitor for the consumption of the starting materials by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the coupled product.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized or purchased material.

| Technique | Expected Results & Interpretation |

| ¹H NMR | Piperidine Ring Protons: Complex multiplets in the 1.5-3.5 ppm range. tert-Butyl Protons: A sharp singlet for the 9 protons at ~1.4 ppm. Acetate Methylene Protons: A doublet at ~2.2 ppm. Oxalate Protons: May not be observed due to exchange or may appear as a very broad singlet. |

| ¹³C NMR | Ester Carbonyl: ~170-175 ppm. tert-Butyl Quaternary Carbon: ~80 ppm. tert-Butyl Methyl Carbons: ~28 ppm. Piperidine & Acetate Carbons: Multiple signals in the 25-50 ppm range. Oxalate Carbonyl: ~160-165 ppm. |

| Mass Spec. | Mode: Electrospray Ionization (ESI+). Expected Ion: The analysis will detect the free base. Expect to see the protonated molecular ion [M+H]⁺ at m/z = 200.16.[5] |

| FT-IR | N-H stretch (secondary amine salt): Broad absorption ~2400-3000 cm⁻¹. C-H stretch: ~2850-2980 cm⁻¹. Ester C=O stretch: Strong absorption ~1730 cm⁻¹. Carboxylate C=O (oxalate): Strong absorption ~1700 cm⁻¹. |

| HPLC | Used to determine purity. A typical method would use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. Purity should be >95%. |

| DSC | The differential scanning calorimetry thermogram will show a sharp endothermic peak corresponding to the melting point of the salt, which will be distinct from the melting points of both the free base and oxalic acid.[10] |

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier, typically at 2-8°C.[1][11] The compound is supplied as a solid and should be stored away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[11]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[11]

-

Inhalation: Move to fresh air.[12]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting.[12]

-

In all cases of exposure, seek medical attention if irritation or symptoms persist.[11]

-

References

-

Cidians. tert-Butyl 2-(piperidin-4-yl)acetate oxalate. [Link]

-

RBNAinfo. Safety Data Sheet. [Link]

-

PubChem. tert-butyl 2-(piperidin-4-yl)acetate. [Link]

-

National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

Lead Sciences. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate. [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

-

ResearchGate. Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

PubMed. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubMed. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]

-

Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]

-

National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188). [Link]

-

Knight Chemicals. tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)azetidine-1-carboxylate. [Link]

-

ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

MDPI. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

-

PubChem. Oxalate acetate. [Link]

-

National Institutes of Health. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

Sources

- 1. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 2-(piperidin-4-yl)acetate oxalate - 有机砌块 - 西典实验 [seedior.com]

- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. rbnainfo.com [rbnainfo.com]

- 14. fishersci.com [fishersci.com]

tert-Butyl 2-(piperidin-4-yl)acetate oxalate chemical structure and properties

An In-Depth Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate Oxalate

Executive Summary

This document provides a comprehensive technical overview of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, a key chemical intermediate in modern drug discovery. As a bifunctional building block, its utility is most pronounced in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile piperidine-based linker.[1] This guide, intended for researchers and drug development professionals, delineates the compound's chemical structure, physicochemical properties, and its strategic role in medicinal chemistry. We will present a robust synthesis and purification protocol, detailed analytical methods for quality assurance, and essential safety and handling guidelines, all grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

The subject of this guide is the oxalate salt of tert-butyl 2-(piperidin-4-yl)acetate. The core structure consists of a piperidine ring substituted at the 4-position with a tert-butyl acetate group. The oxalate counter-ion provides improved stability and handling properties, often facilitating purification through crystallization.

Chemical Structure

The chemical structure comprises the cationic tert-butyl 2-(piperidin-4-yl)acetate and the oxalate dianion.

-

IUPAC Name: tert-butyl 2-(piperidin-4-yl)acetate; oxalic acid

-

SMILES: CC(C)(C)OC(=O)CC1CCNCC1.O=C(O)C(=O)O[2]

-

InChI Key (Free Base): HIAIZEPNWNXJBP-UHFFFAOYSA-N[3]

Physicochemical Data Summary

The properties of this compound are summarized in the table below. It is critical to note that this is a non-pharmaceutical grade chemical intended for research use only.[1][4]

| Property | Value | Source(s) |

| CAS Number | 1360438-13-6 | [1][4][5] |

| Molecular Formula | C₁₃H₂₃NO₆ | [1] |

| Molecular Weight | 289.32 g/mol | [1][5] |

| Appearance | White to off-white solid (typical) | Vendor Data |

| Purity | ≥95% (typical) | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2][5] |

| Solubility | Soluble in water, methanol, DMSO | Inferred from structure |

The Scientific Rationale: A Versatile Linker in PROTAC Development

The primary application of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is as a linker or building block in the synthesis of PROTACs.[1] Understanding this context is crucial to appreciating its value.

Mechanism of PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three parts: a ligand that binds to a target protein (the "protein of interest"), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Role of the Linker

The piperidine-acetate moiety of this compound provides a structurally rigid yet synthetically versatile scaffold.

-

Piperidine Ring: A common motif in medicinal chemistry that can serve as a robust anchor point. Its secondary amine (once the oxalate is removed) is a nucleophile, allowing for straightforward covalent attachment to other molecular fragments via reactions like amidation or reductive amination.

-

Acetate Group: This provides a two-carbon spacer, contributing to the optimal linker length required to span the distance between the target protein and the E3 ligase for efficient ternary complex formation.

-

tert-Butyl Ester: This is a critical protecting group. It masks the carboxylic acid, preventing it from undergoing unwanted side reactions. Its primary advantage is that it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting many other functional groups, providing a key orthogonal protection strategy in a multi-step synthesis.

Synthesis and Purification Protocol

The synthesis of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is typically achieved in two conceptual stages: synthesis of the free base and its subsequent conversion to the stable oxalate salt. The salt formation is a critical step for purification and improving the compound's shelf-life.

Proposed Workflow: Oxalate Salt Formation

This protocol describes the conversion of the free base, tert-Butyl 2-(piperidin-4-yl)acetate, to its oxalate salt. This is a standard acid-base reaction where the basic nitrogen of the piperidine ring is protonated by oxalic acid.

Detailed Step-by-Step Methodology

Materials:

-

tert-Butyl 2-(piperidin-4-yl)acetate (free base, 1.0 eq)

-

Oxalic acid dihydrate (1.0 eq)

-

Anhydrous isopropanol (IPA) or ethanol

-

Magnetic stirrer and stir bar

-

Reaction flask and addition funnel

-

Büchner funnel and filter paper

-

Vacuum oven

Protocol:

-

Preparation of Reagents:

-

In a reaction flask, dissolve 1.0 equivalent of tert-Butyl 2-(piperidin-4-yl)acetate in a minimal amount of anhydrous isopropanol (e.g., 5-10 mL per gram of amine). Stir until fully dissolved.

-

In a separate beaker, prepare a solution of 1.0 equivalent of oxalic acid dihydrate in anhydrous isopropanol. Gentle warming may be required to achieve full dissolution.

-

-

Reaction:

-

Slowly add the oxalic acid solution to the stirring solution of the free base at room temperature over 10-15 minutes.

-

Causality: A slow addition rate is crucial to promote the formation of well-defined crystals rather than an amorphous solid, which simplifies filtration and improves purity.

-

-

Precipitation and Isolation:

-

Upon addition, a white precipitate of the oxalate salt should form.

-

Continue stirring the slurry for 1-2 hours at room temperature to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Causality: The oxalate salt is generally much less soluble in organic solvents like isopropanol than its free base precursor, driving the reaction to completion via Le Châtelier's principle.

-

-

Washing and Drying:

-

Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or soluble impurities.

-

Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and integrity of tert-Butyl 2-(piperidin-4-yl)acetate oxalate must be confirmed using a suite of standard analytical techniques.

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.2-3.5 ppm), and acetate CH₂ protons (~2.2 ppm, doublet). | Structural Confirmation & Identity |

| Mass Spec (ESI+) | m/z = 199.16 (for the free base [M+H]⁺, C₁₁H₂₁NO₂) | Molecular Weight Verification |

| HPLC (RP) | Single major peak >95% purity | Purity Assessment |

| Elemental Analysis | %C, %H, %N consistent with C₁₃H₂₃NO₆ | Stoichiometry Confirmation |

Methodological Considerations

-

¹H NMR Spectroscopy: The sample should be dissolved in a suitable deuterated solvent such as DMSO-d₆ or D₂O. The large singlet for the tert-butyl group serves as an excellent internal standard for integration. The acidic protons from the oxalate and the ammonium proton may be broad or exchange with D₂O.

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is ideal. The analysis will detect the cationic free base, as the oxalate counter-ion will not be observed in this mode. The calculated monoisotopic mass for the free base C₁₁H₂₂NO₂⁺ is 199.1572.[3]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically used. A gradient elution with mobile phases of water and acetonitrile (both often containing 0.1% formic acid or TFA) is effective for separating the main compound from any potential impurities. Detection is usually performed with a UV detector at ~210 nm.

-

Oxalate Quantification: While NMR and elemental analysis confirm the presence and stoichiometry of the oxalate, specific quantification can be performed using ion chromatography or enzymatic assays if required for highly sensitive applications.[6][7]

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[2][5] This minimizes degradation from moisture and atmospheric contaminants.

-

Handling: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[4]

-

Safety Profile: While the safety data sheet for the oxalate salt may lack complete hazard data, the parent amine is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] Oxalic acid is also toxic and corrosive. Therefore, the salt should be handled with the precautions appropriate for all its components. In case of exposure, follow standard first aid measures: flush eyes or skin with copious amounts of water and seek medical attention.[4]

Conclusion

tert-Butyl 2-(piperidin-4-yl)acetate oxalate is more than a simple chemical; it is an enabling tool for researchers in the field of targeted protein degradation. Its well-defined structure, featuring a protected carboxylic acid and a reactive amine on a piperidine scaffold, makes it an ideal building block for the modular synthesis of PROTACs and other complex molecular probes. The stability and crystallinity afforded by the oxalate salt form further enhance its utility in a laboratory setting. By understanding its properties, synthesis, and analytical validation, researchers can confidently and effectively incorporate this valuable intermediate into their drug discovery programs.

References

-

PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. [Link]

-

PubChemLite. Tert-butyl 2-hydroxy-2-(piperidin-4-yl)acetate. [Link]

-

Cdetection. tert-Butyl 2-(piperidin-4-yl)acetate oxalate. [Link]

-

PubChem. Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

Lead Sciences. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate. [Link]

-

Perreault, C., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]

-

Le, C. M., et al. (2017). Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates. ACS Catalysis, 7(11), 7573–7577. [Link]

-

Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622–10642. [Link]

-

Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1359. [Link]

-

Canales, R. M., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]

-

Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Canales, R. M., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]

-

Turunen, B. J., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(16), 4746–4751. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]

- 6. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS Number: 1360438-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(piperidin-4-yl)acetate oxalate, a key building block in contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The document delves into the synthesis, purification, and in-depth analytical characterization of this compound. Detailed, field-proven protocols for its synthesis and analysis are presented, accompanied by expert commentary on the rationale behind key experimental choices. This guide is intended to be a valuable resource for researchers and scientists, enabling them to confidently synthesize, characterize, and utilize this important chemical entity in their drug development endeavors.

Introduction: A Pivotal Linker in Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality, with PROTACs at its forefront. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy. tert-Butyl 2-(piperidin-4-yl)acetate oxalate serves as a versatile piperidine-containing linker component, offering a desirable combination of structural rigidity and synthetic tractability. Its secondary amine provides a convenient handle for further chemical modification, allowing for its incorporation into a diverse range of PROTAC architectures.

The oxalate salt form of this piperidine derivative enhances its crystallinity and handling properties, making it an ideal candidate for use in a research and development setting. This guide will provide a detailed exploration of its synthesis, purification, and analytical characterization to ensure its quality and proper application in complex synthetic workflows.

Synthesis and Purification

The synthesis of tert-butyl 2-(piperidin-4-yl)acetate oxalate is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product. The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by esterification, deprotection, and finally, salt formation.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-acetic acid

-

To a solution of piperidine-4-acetic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected acid as a white solid.

Expert Insight: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride. Maintaining a basic pH during the reaction is crucial to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride.

Step 2: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate

-

Dissolve 1-(tert-butoxycarbonyl)piperidine-4-acetic acid (1 equivalent) in dichloromethane (DCM).

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash with cold DCM.

-

Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl ester.

Expert Insight: DCC is a common and effective coupling agent for esterifications. DMAP acts as a nucleophilic catalyst to accelerate the reaction. The formation of the insoluble DCU byproduct drives the reaction to completion and is easily removed by filtration.

Step 3: Deprotection to form tert-Butyl 2-(piperidin-4-yl)acetate

-

Dissolve the purified tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1 equivalent) in DCM.

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC. The tert-butoxycarbonyl (Boc) group is sensitive to acid and will be cleaved.[2]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base of tert-butyl 2-(piperidin-4-yl)acetate as an oil.

Expert Insight: TFA is a strong acid that efficiently removes the Boc protecting group. The reaction is typically fast and clean. It is important to perform this step in a well-ventilated fume hood as TFA is corrosive and volatile.

Step 4: Oxalate Salt Formation

-

Dissolve the tert-butyl 2-(piperidin-4-yl)acetate free base (1 equivalent) in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

-

In a separate flask, dissolve oxalic acid dihydrate (1 equivalent) in the same solvent, warming gently if necessary.

-

Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.

-

A white precipitate of the oxalate salt should form.

-

Stir the suspension for 1-2 hours at room temperature and then cool in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain tert-butyl 2-(piperidin-4-yl)acetate oxalate as a white crystalline solid.

Expert Insight: The formation of the oxalate salt is an acid-base reaction. The choice of solvent is important to ensure good precipitation of the salt while keeping the starting materials dissolved.

Purification of the Final Product

The primary method for purifying the final oxalate salt is recrystallization.

Recrystallization Protocol:

-

Dissolve the crude tert-butyl 2-(piperidin-4-yl)acetate oxalate in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form well-defined crystals.

-

Further cool the mixture in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of tert-butyl 2-(piperidin-4-yl)acetate oxalate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1360438-13-6 | [3] |

| Molecular Formula | C₁₃H₂₃NO₆ | [4] |

| Molecular Weight | 289.32 g/mol | [4][5] |

| Appearance | White to off-white solid | Vendor Data |

| Storage | Sealed in dry, 2-8°C | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Piperidine NH₂⁺ | ~8.5-9.5 | br s | 2H | Protons on the nitrogen, broadened by exchange |

| Piperidine CH | ~3.1-3.3 | m | 2H | Protons at C2 and C6 adjacent to nitrogen (axial/equatorial) |

| Piperidine CH | ~2.7-2.9 | m | 2H | Protons at C2 and C6 adjacent to nitrogen (axial/equatorial) |

| CH₂-COO | ~2.2 | d | 2H | Methylene protons adjacent to the ester |

| Piperidine CH | ~1.8-2.0 | m | 1H | Proton at C4 |

| Piperidine CH₂ | ~1.6-1.8 | m | 2H | Protons at C3 and C5 (axial/equatorial) |

| Piperidine CH₂ | ~1.2-1.4 | m | 2H | Protons at C3 and C5 (axial/equatorial) |

| C(CH₃)₃ | ~1.4 | s | 9H | tert-Butyl protons |

| Oxalate COOH | ~12.0-13.0 | br s | 2H | Oxalic acid protons (may not be observed) |

Expert Insight: The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt. The complexity of the piperidine ring protons arises from their diastereotopic nature and coupling to each other. The sharp singlet integrating to 9 protons is a clear indicator of the tert-butyl group.

¹³C NMR (101 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):

| Carbon | Chemical Shift (ppm) | Assignment |

| C=O (ester) | ~170 | Ester carbonyl |

| C=O (oxalate) | ~165 | Oxalate carbonyl |

| C(CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group |

| Piperidine C2, C6 | ~42 | Carbons adjacent to nitrogen |

| CH₂-COO | ~40 | Methylene carbon adjacent to the ester |

| Piperidine C4 | ~35 | Carbon at the point of substitution |

| Piperidine C3, C5 | ~30 | Carbons adjacent to C4 |

| C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

HPLC Protocol:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Expert Insight: A reversed-phase C18 column is suitable for this polar compound. The use of TFA in the mobile phase helps to sharpen the peak shape by ion-pairing with the amine. A gradient elution is necessary to ensure the elution of any potential non-polar impurities. Purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base of the compound.

LC-MS Protocol:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | 199.16 (for the free base C₁₁H₂₁NO₂) |

Expert Insight: In positive ion mode, the free base will be protonated to give the [M+H]⁺ ion. The observation of the correct mass-to-charge ratio provides strong evidence for the identity of the compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of tert-Butyl 2-(piperidin-4-yl)acetate oxalate.

-

Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, refrigerated at 2-8°C.[4][5]

-

Stability: The tert-butyl ester is generally stable under neutral and basic conditions but is labile to strong acids.[6] The oxalate salt is stable under normal storage conditions but should be kept away from strong bases, which would liberate the free amine. Oxalate salts should be handled with care, avoiding inhalation and contact with skin and eyes.

Conclusion

tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use. This technical guide provides the necessary protocols and expert insights to empower researchers to confidently handle and apply this important compound in their research. The self-validating nature of the described protocols, from synthesis to comprehensive analytical characterization, ensures the high quality of the material, which is a prerequisite for its successful application in the development of novel therapeutics.

References

-

PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

Sources

- 1. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 2. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. fishersci.com [fishersci.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to tert-Butyl 2-(4-piperidyl)acetate: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(4-piperidyl)acetate is a key heterocyclic building block increasingly utilized in the landscape of modern drug discovery and development. Its unique structural motif, featuring a piperidine ring linked to a tert-butyl acetate group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with diverse therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and in-depth analytical characterization of tert-butyl 2-(4-piperidyl)acetate, serving as an essential resource for researchers in the pharmaceutical and life sciences sectors. The growing interest in this compound is partly due to its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl 2-(4-piperidyl)acetate is fundamental for its effective use in synthesis and formulation. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | |

| CAS Number | 180182-07-4 | |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 259.0 ± 13.0 °C | Predicted[1] |

| Density | 0.950 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 10.40 ± 0.10 | Predicted[2] |

| XLogP3 | 1.3 | Computed by PubChem[3] |

Solubility Profile:

Based on the general solubility of piperidine derivatives, tert-butyl 2-(4-piperidyl)acetate is expected to be soluble in a range of organic solvents. Piperidine itself is miscible with water and shows high solubility in alcohols, ethers, and chloroform, while having limited solubility in nonpolar solvents like hexane.[1][4][5][] Given the introduction of the lipophilic tert-butyl group, the aqueous solubility of tert-butyl 2-(4-piperidyl)acetate is likely lower than that of the parent piperidine, but it should maintain good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Synthesis of tert-Butyl 2-(4-piperidyl)acetate

The synthesis of tert-butyl 2-(4-piperidyl)acetate is most commonly achieved through the hydrogenation of its pyridine precursor, tert-butyl 2-(pyridin-4-yl)acetate. This method is efficient and provides a direct route to the desired saturated heterocyclic system.

Figure 1: General workflow for the synthesis of tert-butyl 2-(4-piperidyl)acetate.

Experimental Protocol: Hydrogenation of tert-Butyl 2-(pyridin-4-yl)acetate

This protocol outlines a standard procedure for the catalytic hydrogenation of the pyridine ring to yield the piperidine derivative.

Materials:

-

tert-Butyl 2-(pyridin-4-yl)acetate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Setup: In a suitable hydrogenation reactor, dissolve tert-butyl 2-(pyridin-4-yl)acetate in an appropriate solvent such as methanol or acetic acid.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The catalyst loading is typically around 5-10 mol% relative to the substrate.

-

Inerting: Seal the reactor and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 25-35 °C) for a period of 12-24 hours.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing aliquots of the reaction mixture.

-

Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: The filtrate can be concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to afford pure tert-butyl 2-(4-piperidyl)acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of tert-butyl 2-(4-piperidyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of tert-butyl 2-(4-piperidyl)acetate is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the carbonyl group, and the tert-butyl group. The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region. The methylene protons (CH₂) alpha to the ester will appear as a doublet, and the nine equivalent protons of the tert-butyl group will give a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl 2-(4-piperidyl)acetate is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.[8]

-

C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.[9]

-

C-O Stretch: Bands in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 2-(4-piperidyl)acetate, the molecular ion peak [M]⁺ would be expected at m/z 199. Common fragmentation patterns for tert-butyl esters include the loss of the tert-butyl group to form a [M - 57]⁺ fragment.[3][10]

Chemical Reactivity and Stability

Reactivity: The chemical reactivity of tert-butyl 2-(4-piperidyl)acetate is primarily dictated by the secondary amine of the piperidine ring and the tert-butyl ester functionality.

-

N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination, making it a valuable synthon for introducing the piperidyl acetate moiety into larger molecules.

-

Ester Hydrolysis: The tert-butyl ester is susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acid, 2-(4-piperidyl)acetic acid. This protecting group is generally stable to basic conditions.

Stability and Storage: tert-Butyl 2-(4-piperidyl)acetate should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents. As with many amines, it may be sensitive to light and air over prolonged periods. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Stability testing of pharmaceutical intermediates like this compound typically involves evaluating its quality under various environmental factors like temperature and humidity over time.[11][12][13][14][15]

Applications in Drug Discovery

The structural features of tert-butyl 2-(4-piperidyl)acetate make it a valuable building block in medicinal chemistry. The piperidine ring is a common motif in many biologically active compounds, and the acetic acid side chain provides a convenient handle for further chemical modifications. As mentioned, a significant application of this molecule is in the synthesis of PROTACs, where it can serve as a component of the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Safety and Handling

tert-Butyl 2-(4-piperidyl)acetate is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Quality Control

The purity of tert-butyl 2-(4-piperidyl)acetate can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of pharmaceutical intermediates.[16][17] A reversed-phase HPLC method with UV detection can be developed to separate the main compound from any impurities. Other techniques such as Gas Chromatography (GC) and NMR spectroscopy can also be used for quality control purposes.

Conclusion

tert-Butyl 2-(4-piperidyl)acetate is a versatile and valuable building block in organic synthesis and drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol, and a comprehensive approach to its analytical characterization. By understanding these key technical aspects, researchers can effectively and safely utilize this compound in their synthetic endeavors and accelerate the development of new therapeutic agents.

References

-

Solubility of Piperidine. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

-

Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved January 16, 2026, from [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research. Retrieved January 16, 2026, from [Link]

-

Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved January 16, 2026, from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Ethiopian Food and Drug Authority. Retrieved January 16, 2026, from [Link]

-

FT-IR spectra of piperine before (A) and after (B) its transformation... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved January 16, 2026, from [Link]

-

Piperidine, 2,2,6,6-tetramethyl-. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. (1972). Analytical Chemistry. Retrieved January 16, 2026, from [Link]

-

Carboxylic acid derivatives. (n.d.). MassBank. Retrieved January 16, 2026, from [Link]

-

tert-Butyl 2-(piperidin-4-yl)acetate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2019). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

-

Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). ChemMedChem. Retrieved January 16, 2026, from [Link]

-

Preparation of tert-butyl acetate. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (2010). E-Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

- US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids. (n.d.). Google Patents.

-

HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. (2013). LCGC North America. Retrieved January 16, 2026, from [Link]

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

-

Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2021). Catalysts. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Convenient preparations of t-butyl esters and ethers from t-butanol. (1997). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Separation of tert-Butyl acetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. massbank.eu [massbank.eu]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. japsonline.com [japsonline.com]

- 14. gmpsop.com [gmpsop.com]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

Navigating the Chemical Maze: A Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate Oxalate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-(piperidin-4-yl)acetate oxalate has emerged as a valuable building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its rigid piperidine core and reactive acetate functional group make it a sought-after linker component for the rational design of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its chemical identity, its critical role in PROTAC design, and general protocols for its handling and application in synthetic workflows. While a specific, publicly documented synthesis and complete spectral characterization for the oxalate salt remain elusive in peer-reviewed literature, this guide consolidates available information to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The subject of this guide is the oxalate salt of tert-butyl 2-(piperidin-4-yl)acetate. The IUPAC name for the parent compound is tert-butyl 2-(piperidin-4-yl)acetate. The presence of oxalic acid in a 1:1 molar ratio gives the full IUPAC name: tert-butyl 2-(piperidin-4-yl)acetate ethanedioate .

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(piperidin-4-yl)acetate ethanedioate | PubChem |

| CAS Number | 1360438-13-6 | MedChemExpress[1] |

| Molecular Formula | C₁₃H₂₃NO₆ | MedChemExpress[1] |

| Molecular Weight | 289.33 g/mol | MedChemExpress[1] |

| Canonical SMILES | CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O | PubChem |

The free base, tert-butyl 2-(piperidin-4-yl)acetate, possesses the following properties:

| Property | Value | Source |

| CAS Number | 180182-07-4 | PubChem[2] |

| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[2] |

| Molecular Weight | 199.29 g/mol | PubChem[2] |

The Strategic Role in PROTAC Design

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[3][4][5]

tert-Butyl 2-(piperidin-4-yl)acetate serves as a valuable component of the linker. The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for several reasons:[3][5]

-

Pre-organization: A rigid linker can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thus promoting the formation of a productive ternary complex.[3]

-

Improved Physicochemical Properties: The incorporation of heterocyclic scaffolds like piperidine can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these large molecules.[6]

-

Metabolic Stability: The piperidine ring can enhance the metabolic stability of the PROTAC compared to more flexible alkyl chains.[3]

The tert-butyl ester of the acetate group serves as a protecting group for the carboxylic acid. This allows for the piperidine nitrogen to be used in coupling reactions, typically forming an amide bond with a carboxylic acid on the E3 ligase ligand or the target protein ligand. The tert-butyl group can then be cleaved under acidic conditions to reveal the carboxylic acid, which can be used for further chemical modifications if necessary.

Caption: Figure 2. A plausible synthetic route.

Note: This represents a conceptual pathway. The actual experimental conditions for each step would require careful optimization and validation in a laboratory setting.

Characterization

For a research scientist, verifying the identity and purity of a chemical is paramount. The following analytical techniques would be essential for the characterization of tert-butyl 2-(piperidin-4-yl)acetate oxalate. While specific data is not publicly available, the expected spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperidine ring protons, and the methylene protons of the acetate group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), as well as C-H and N-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the free base. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols: Handling and Application

Safety, Handling, and Storage

Based on available safety data sheets, the following precautions should be taken when handling tert-butyl 2-(piperidin-4-yl)acetate oxalate:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. [7]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. [7][8]

General Protocol for Amide Bond Formation

The primary use of tert-butyl 2-(piperidin-4-yl)acetate in PROTAC synthesis is to form an amide bond between its piperidine nitrogen and a carboxylic acid on another part of the PROTAC molecule. The following is a general, representative protocol for such a coupling reaction.

Caption: Figure 3. General workflow for amide coupling.

Disclaimer: This is a generalized protocol. The specific coupling reagents, solvent, temperature, and reaction time will need to be optimized for each specific substrate.

Conclusion and Future Outlook

tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a key building block for the synthesis of PROTACs, offering a rigid and versatile scaffold for linker design. While the lack of publicly available, detailed experimental data for its synthesis and characterization presents a challenge, its commercial availability allows researchers to incorporate it into their synthetic strategies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available linkers like this will undoubtedly grow. It is anticipated that more detailed synthetic and analytical data for this and similar compounds will become available in the scientific literature, further empowering the rational design of the next generation of therapeutics.

References

- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem Technical Support Team.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312.

- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride.

- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate.

- Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Molecules, 25(21), 5036.

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

- Scafuri, B., et al. (2022).

- BenchChem. (2025). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. BenchChem Technical Support Team.

- RSC Publishing. (2022).

- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate oxalate.

- ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs.

- Wiley-VCH. (2007).

- ResearchGate. (2022).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23511620, tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved January 16, 2026 from [Link].

- Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.

- BLDpharm. (n.d.). 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate.

- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- ePrints Soton. (n.d.).

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- Googleapis.com. (2016). (12)

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)

- Combi-Blocks, Inc. (2023).

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70080628, Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. Retrieved January 16, 2026 from [Link].

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- ResearchGate. (2015).

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.

- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-4-piperidone synthesis.

- BLDpharm. (n.d.). tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)

- Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- Google Patents. (2012). WO 2012/069948 Al - Common Organic Chemistry.

-

Google Patents. (2020). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[3][4][9]riazolo[4,3-a]d[3][9]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

- Royal Society of Chemistry. (2023).

- Sigma-Aldrich. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6.

- ResearchGate. (2025).

- BLDpharm. (n.d.). 112257-22-4|tert-Butyl 2-(piperazin-1-yl)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

The Piperidine Scaffold: A Technical Guide to its Mechanisms of Action in Drug Discovery

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products highlights its status as a "privileged scaffold" in drug design.[3][4][5] This guide provides an in-depth exploration of the multifaceted mechanisms of action of piperidine-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The utility of the piperidine moiety stems from its unique physicochemical and stereochemical properties.[3] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[3] The basic nitrogen atom, typically protonated at physiological pH, can form strong ionic bonds with acidic residues in proteins, significantly contributing to binding affinity.[2] Furthermore, the piperidine ring offers a versatile framework for modulating crucial drug-like properties such as solubility and lipophilicity.[2][3][6]

This guide will dissect the primary mechanisms through which piperidine-containing compounds exert their therapeutic effects, including enzyme inhibition, modulation of G-protein coupled receptors, interference with signaling pathways, and antimicrobial and antiviral activities.

I. Piperidine Derivatives as Potent Enzyme Inhibitors

A predominant mechanism of action for many piperidine-based drugs is the inhibition of key enzymes involved in disease pathogenesis.[7] The piperidine scaffold serves as a versatile anchor, positioning functional groups for optimal interaction with the enzyme's active site or allosteric sites.

A. Cholinesterase Inhibition in Alzheimer's Disease

Piperidine derivatives are extensively explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[7] Inhibiting these enzymes is a primary therapeutic approach for managing Alzheimer's disease.[7][8]

One of the most well-known examples is Donepezil , which features a 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine core.[7]

Table 1: Potency of Representative Piperidine-Based Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 Value |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |

| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |

Data sourced from BenchChem's technical guide on piperidine derivatives as enzyme inhibitors.[7]

This protocol outlines a standard colorimetric method to determine the IC50 of a piperidine-based compound against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), detectable at 412 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve AChE in the buffer to a final concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of DTNB in the buffer.

-

Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

-

Prepare a stock solution of the test piperidine compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound dilution to each well.

-

Add 50 µL of the AChE solution to each well.

-

Add 125 µL of the DTNB solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-